molecular formula C17H15NO3 B5238158 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE

6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE

Cat. No.: B5238158
M. Wt: 281.30 g/mol
InChI Key: DAKJUMXTXPVERC-UHFFFAOYSA-N
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Description

6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6520?,(1)?0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One method involves the treatment of 2-(6-(2-methoxyethyl)pyridyl) carboxylates with alkyl iodides in the presence of zinc dust and a catalytic amount of NiCl2 in DMF at 50°C, which affords unsymmetrical ketones in good yields by a one-pot procedure .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate organic frameworks.

Mechanism of Action

The mechanism by which 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share some functional groups and structural motifs but differ in their overall architecture and specific applications.

Properties

IUPAC Name

6-(2-methoxyethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-9-8-18-16(19)12-6-4-10-2-3-11-5-7-13(17(18)20)15(12)14(10)11/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKJUMXTXPVERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C3C(=CC=C4C3=C(CC4)C=C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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